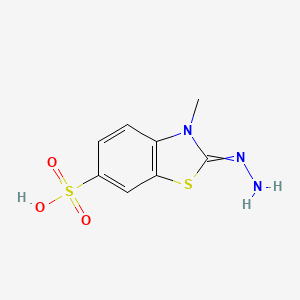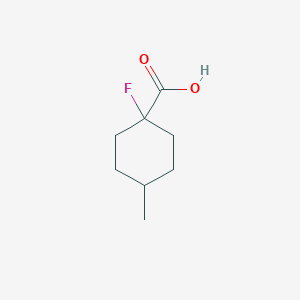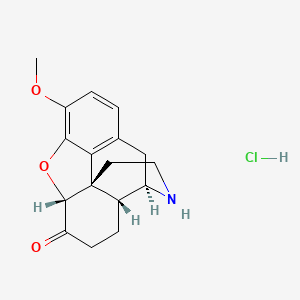
Chlorhydrate de norhydrocodone
Vue d'ensemble
Description
Norhydrocodone is the major metabolite of the opioid analgesic hydrocodone . It is formed from hydrocodone in the liver via N-demethylation predominantly by CYP3A4 . Unlike hydromorphone, a minor metabolite of hydrocodone, norhydrocodone is described as inactive .
Synthesis Analysis
Hydrocodone is predominantly metabolized to the O-demethylated product hydromorphone and to the N-demethylated product norhydrocodone . The chemical name of hydrocodone is (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one .Molecular Structure Analysis
The molecular formula of Norhydrocodone is C17H19NO3 . The IUPAC name is (4R,4aR,7aR,12bS)-9-Methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one .Chemical Reactions Analysis
Hydrocodone is metabolized by the body to hydromorphone, norhydrocodone, and to a lesser extent, 6-α-hydrocol and 6-β-hydrocol . Norhydrocodone was found at higher levels and lasted for a longer period of time than hydrocodone, thus making the nor-metabolite a valuable tool in evaluating hydrocodone use and/or misuse .Physical and Chemical Properties Analysis
The molecular weight of Norhydrocodone is 285.3377 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Applications analgésiques
Le chlorhydrate de norhydrocodone est un métabolite de l'hydrocodone, qui est un agoniste des opioïdes mu . Cela signifie qu'il a des effets analgésiques similaires à ceux de la codéine . Il est utilisé dans le traitement de la douleur chronique, et son efficacité a été étudiée dans des affections telles que la lombalgie chronique .
Effets antitussifs
L'hydrocodone, dont le norhydrocodone est dérivé, est connue pour ses effets antitussifs (suppression de la toux) . Ces effets sont censés provenir de sa dépression directe du bulbe rachidien dans le cerveau .
Études pharmacocinétiques
Le this compound est utilisé dans des études pharmacocinétiques pour comprendre le métabolisme et l'excrétion de l'hydrocodone . Ces études aident les chercheurs à comprendre comment le médicament est traité dans l'organisme, ce qui peut éclairer les recommandations de dosage et les effets secondaires potentiels.
Étude des effets de récompense et de renforcement
Des études ont montré que l'hydrocodone et ses métabolites, y compris le norhydrocodone, ont des propriétés de récompense similaires à celles de la morphine . Cela est important pour comprendre le potentiel d'abus et de dépendance de ces substances.
Développement de formulations anti-abus
La recherche sur le this compound et d'autres métabolites de l'hydrocodone est cruciale dans le développement de formulations anti-abus . Comprendre comment ces substances sont métabolisées et exercent leurs effets peut aider à concevoir des formulations moins susceptibles d'être abusées.
Applications analytiques
Le this compound est utilisé en chimie analytique, en particulier en chromatographie liquide haute performance avec une spectrométrie de masse en tandem à ionisation par électronébulisation (HPLC-MS-MS) . Cette méthode est utilisée pour déterminer simultanément les concentrations plasmatiques humaines d'hydrocodone et de ses métabolites .
Mécanisme D'action
Target of Action
Norhydrocodone Hydrochloride, also known as Norhydrocodone HCl, primarily targets the μ-opioid receptor (MOR) . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Norhydrocodone HCl acts as an agonist at the μ-opioid receptor, with a potency similar to that of hydrocodone . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Norhydrocodone HCl binds to the μ-opioid receptor, triggering a series of intracellular events that lead to the drug’s analgesic effects .
Biochemical Pathways
Norhydrocodone HCl is a major metabolite of the opioid analgesic hydrocodone . It is formed from hydrocodone in the liver via N-demethylation , predominantly by the enzyme CYP3A4 . This metabolic pathway plays a significant role in the drug’s pharmacological activity.
Pharmacokinetics
The pharmacokinetics of Norhydrocodone HCl are influenced by several factors. It is predominantly metabolized by the enzyme CYP3A4, and its formation can be affected by the genetic polymorphism of this enzyme . The compound’s bioavailability is likely influenced by its ability to cross the blood-brain barrier, which is considered poor . This could explain why Norhydrocodone HCl produces only minimal analgesia when administered peripherally .
Result of Action
The binding of Norhydrocodone HCl to the μ-opioid receptor triggers a series of intracellular events, leading to its analgesic effects . Due to its poor penetration of the blood-brain barrier, it has been found to produce only minimal analgesia when administered peripherally .
Action Environment
The action, efficacy, and stability of Norhydrocodone HCl can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism of Norhydrocodone HCl . Additionally, individual genetic variations in the CYP3A4 enzyme can influence the drug’s metabolism and, consequently, its efficacy .
Analyse Biochimique
Biochemical Properties
Norhydrocodone Hydrochloride interacts with the μ-opioid receptor, similar to hydrocodone and hydromorphone . It is formed from hydrocodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . The metabolic pathways of hydrocodone include O-demethylation catalyzed by cytochrome P450 2D6 (CYP2D6) to its active metabolite, hydromorphone, and N-demethylation by cytochrome P450 3A4 to form Norhydrocodone Hydrochloride .
Cellular Effects
As an agonist of the μ-opioid receptor, it can be inferred that it may influence cell function by modulating the activity of this receptor . The μ-opioid receptor is involved in pain perception, and its activation can lead to analgesic effects .
Molecular Mechanism
Norhydrocodone Hydrochloride exerts its effects at the molecular level by binding to and activating the μ-opioid receptor . It has been found to produce only minimal analgesia when administered peripherally to animals, likely due to poor blood-brain-barrier and thus central nervous system penetration .
Temporal Effects in Laboratory Settings
One study describes the excretion profile of hydrocodone, hydromorphone, and Norhydrocodone Hydrochloride in urine following a single dose administration of hydrocodone to human subjects .
Dosage Effects in Animal Models
In animal models, Norhydrocodone Hydrochloride has been found to produce analgesia following subcutaneous, intrathecal, and intracerebroventricular administration . It was found to be approximately 70-fold less potent than hydrocodone in producing analgesia following subcutaneous administration .
Metabolic Pathways
Norhydrocodone Hydrochloride is involved in the metabolic pathway of hydrocodone. It is formed from hydrocodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . Other metabolites of hydrocodone include hydromorphone, formed via O-demethylation catalyzed by cytochrome P450 2D6 .
Subcellular Localization
As an agonist of the μ-opioid receptor, it is likely to be localized in the same cellular compartments as this receptor .
Propriétés
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZQPJFFRBEHK-NRGUFEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71968-04-2 | |
| Record name | Morphinan-6-one, 4,5-epoxy-3-methoxy-, hydrochloride, (5α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71968-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 71968-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-2-amine](/img/structure/B1660041.png)

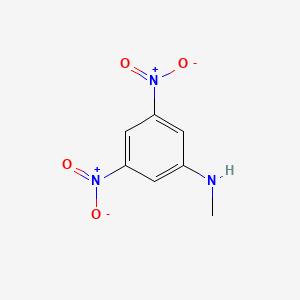
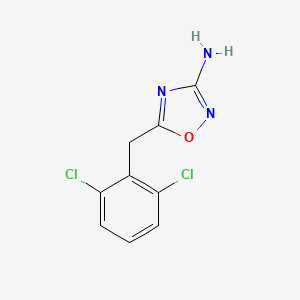
![N-[1-Carbamoyl-2-(4-dimethylamino-phenyl)-vinyl]-benzamide](/img/structure/B1660047.png)

![4-[2-[[4-Cyclopropyl-5-(4-methylthiadiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzonitrile](/img/structure/B1660049.png)
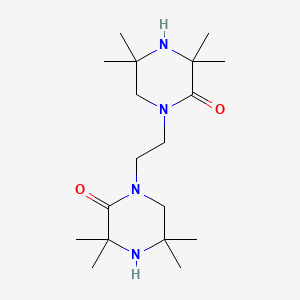
![1-Butyl-1-[2-[2-[2-[butyl(phenylcarbamoyl)amino]ethoxy]ethoxy]ethyl]-3-phenylurea](/img/structure/B1660051.png)
![[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1660053.png)
![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B1660055.png)

